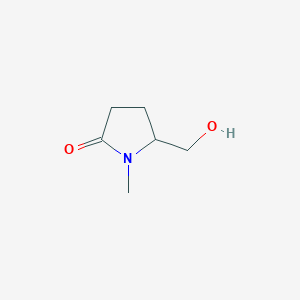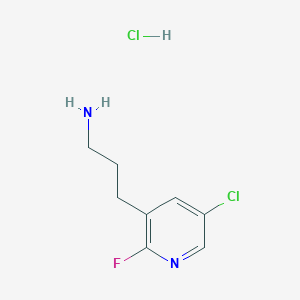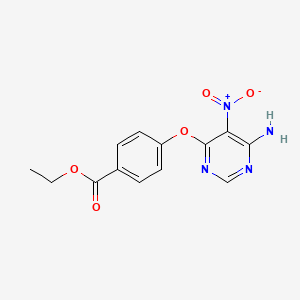
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is an organic compound that is formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecule is highly soluble in both water and organic solvents .Chemical Reactions Analysis
The chemical reactions of this compound have been studied extensively. It has been found that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical and Chemical Properties Analysis
This compound is a white low-melting solid . It is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, as a derivative of N-methylpyrrolidine, has been extensively used in various chemical syntheses and reactions. For instance, it acts as an efficient promoter in tandem reactions involving cyclic enones and formaldehyde, leading to the production of compounds like 2,5,5-tris(hydroxymethyl)-2-cyclopenten-1-one (Guerra & Afonso, 2011). Moreover, its derivatives have been explored in the synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, demonstrating its role in producing biologically active compounds (Fedoseev et al., 2015).
Organic Synthesis Applications
In organic synthesis, N-methylpyrrolidin-2-one hydrotribromide, closely related to this compound, shows broad applicability. Its uses span from bromination reactions of various organic compounds to oxidation and epoxide ring-opening reactions (Jain & Sain, 2010). This highlights the versatility of this compound derivatives in diverse chemical processes.
Pharmaceutical and Biomedical Research
Derivatives of this compound have been studied for their potential pharmacological effects. One such derivative, R-96544, was examined for its properties as a 5-HT2A receptor antagonist, showing potential implications in medical research (Ogawa et al., 2002).
Epigenetic Studies
In the field of epigenetics, 5-hydroxymethylcytosine, a compound related to this compound, has been identified as a significant epigenetic marker in DNA. Its role in gene expression regulation, particularly in cardiac development and disease, has been a subject of research (Greco et al., 2016).
Environmental Impact
The environmentally friendly character of N-methylpyrrolidin-2-one hydrotribromide, a derivative, is also noteworthy, emphasizing the sustainability aspect of using such compounds in chemical synthesis (Jain & Sain, 2010).
Future Directions
The future directions of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one research are promising. It is considered as a versatile platform molecule, which can play a key role in the production of biomass-derived intermediates . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .
Mechanism of Action
Target of Action
The primary target of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is the muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Biochemical Pathways
The compound is involved in the oxidation process of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . This process involves the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then further oxidized to 2-formyl-5-furancarboxylic acid (FFCA). Both of these oxidation steps can be catalyzed by enzymes such as bacterial laccase and fungal alcohol oxidase .
Pharmacokinetics
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of the compound . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, thereby helping to manage conditions such as overactive bladder syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, epigenetic changes, including DNA hydroxymethylation, are sensitive to environmental stimuli . Therefore, environmental factors could potentially influence the epigenetic regulation of genes related to the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . It has been suggested that it may interact with enzymes such as alcohol dehydrogenase and alcohol oxidase
Cellular Effects
Some studies suggest that this compound may have an impact on various types of cells and cellular processes . For instance, it has been reported that a compound named Flazin, which is derived from 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, can inhibit the proliferation of certain cells
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. Some studies suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, possibly due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been suggested that this compound may interact with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTBSHGXEXCIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89531-41-9 |
Source


|
| Record name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)

![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)

![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)



